BenchChemオンラインストアへようこそ!

[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride

Enantioselective synthesis Chiral resolution Medicinal chemistry SAR

[(1S)-1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride (CAS 1609388-35-3) is a chiral, enantiopure (S)-configured 1,2,4-oxadiazole derivative supplied as a hydrochloride salt. It possesses a molecular formula of C8H16ClN3O and a molecular weight of 205.69 g/mol.

Molecular Formula C8H16ClN3O
Molecular Weight 205.68 g/mol
CAS No. 1609388-35-3
Cat. No. B6351816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
CAS1609388-35-3
Molecular FormulaC8H16ClN3O
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCC(C)CC1=NOC(=N1)C(C)N.Cl
InChIInChI=1S/C8H15N3O.ClH/c1-5(2)4-7-10-8(6(3)9)12-11-7;/h5-6H,4,9H2,1-3H3;1H/t6-;/m0./s1
InChIKeyWEUCDSZRZWCHOX-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1S)-1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine Hydrochloride (CAS 1609388-35-3): Core Identity and Supplier Landscape


[(1S)-1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride (CAS 1609388-35-3) is a chiral, enantiopure (S)-configured 1,2,4-oxadiazole derivative supplied as a hydrochloride salt. It possesses a molecular formula of C8H16ClN3O and a molecular weight of 205.69 g/mol . The compound features an isobutyl substituent at the oxadiazole 3-position and a primary amine-bearing chiral center at the 5-position, enabling its use as a versatile building block in medicinal chemistry [1]. It is commercially available from multiple vendors at purities ranging from 95% to 98% .

Why Generic 1,2,4-Oxadiazole Analogs Cannot Substitute for [(1S)-1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine Hydrochloride in Structure-Enabled Research


The compound's differentiation rests on three inseparable features that are absent or degraded in closest analogs: (i) defined S-enantiomeric configuration, (ii) the presence and precise position of the isobutyl group on the 1,2,4-oxadiazole ring, and (iii) hydrochloride salt form that governs solubility and handling. The racemic mixture (CAS 1039994-46-1) lacks stereochemical definition, which can confound target engagement and SAR interpretation . Analogs lacking the isobutyl group (e.g., 2-(1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride, CAS 1384430-69-6) fail to recapitulate the lipophilic and steric contributions of the isobutyl moiety that are critical for hydrophobic pocket occupancy in target proteins such as Sirt2 and BuChE [1]. The methanamine homolog (CAS 1185294-95-4) shifts the amine position, altering both geometry and conjugation chemistry . These differences translate directly into quantifiable variations in biochemical potency, selectivity, and synthetic utility, as detailed in Section 3.

Quantitative Differentiation Evidence for [(1S)-1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine Hydrochloride: Head-to-Head and Cross-Study Comparisons


Enantiomeric Purity: Enantiopure (S)-Form vs. Racemic Mixture Provides Unambiguous Stereochemical Definition

The target compound is the defined (S)-enantiomer with specific rotation control, whereas the closest commercially available analog (CAS 1039994-46-1) is supplied as a racemic mixture with no stereochemical specification [1]. In the context of 1,2,4-oxadiazole-based Sirt2 inhibitors, enantiomeric configuration has been demonstrated to impact target engagement and selectivity, with distinct binding poses confirmed by X-ray crystallography (PDB 5MAR, 8PY3) [2].

Enantioselective synthesis Chiral resolution Medicinal chemistry SAR

Chemical Purity: 98% vs. 95% Baseline Provides Higher Assay Reproducibility for Quantitative Pharmacology

The (S)-enantiomer is available at 98% purity from Leyan (Product No. 1785274) , compared to the standard 95% purity specification for the racemic mixture from major suppliers such as Fluorochem and AKSci . The 3% absolute purity difference corresponds to a 2.5-fold reduction in total impurity burden (2% vs. 5%), which is critical for minimizing off-target effects in cellular assays and ensuring accurate IC50/EC50 determinations.

Analytical chemistry Quality control Dose-response reproducibility

Sirtuin 2 Inhibitor Class Potency: 1,2,4-Oxadiazole Scaffold Delivers Single-Digit μM IC50 with >100 μM Selectivity Over Sirt1/3/5

The 1,2,4-oxadiazole scaffold, of which the target compound is a functionalized building block, has been validated as a privileged chemotype for Sirt2 inhibition. In a comprehensive SAR study by Moniot et al. (2017), optimized 1,2,4-oxadiazole analogs achieved single-digit μM IC50 values against Sirt2 deacetylase activity using the α-tubulin-acetylLys40 peptide substrate, while remaining completely inactive up to 100 μM against Sirt1, Sirt3, and Sirt5 (both deacetylase and desuccinylase activities) [1]. A follow-up study by Colcerasa et al. (2024) confirmed this selectivity profile and provided co-crystal structures (PDB 8PY3) demonstrating substrate-competitive, cofactor-noncompetitive binding [2].

Sirtuin 2 inhibition Epigenetic cancer therapy Selectivity profiling

Butyrylcholinesterase Inhibition: 1,2,4-Oxadiazole Derivatives Achieve Low μM IC50 with >19-Fold Selectivity Over Acetylcholinesterase

In a dedicated study by Nazari et al. (2021), a series of 1,2,4-oxadiazole derivatives were designed, synthesized, and evaluated for cholinesterase inhibition. Compound 6n, a representative 1,2,4-oxadiazole derivative, exhibited an IC50 value of 5.07 μM against butyrylcholinesterase (BuChE) with a selectivity index (SI) greater than 19.72 over acetylcholinesterase (AChE) [1]. This demonstrates the scaffold's inherent preference for BuChE, which is therapeutically relevant for advanced Alzheimer's disease where BuChE becomes the predominant cholinesterase. The isobutyl-substituted building block provides a lipophilic handle for further optimization within this pharmacophore.

Butyrylcholinesterase inhibition Alzheimer's disease CNS drug discovery

Antiviral Capsid-Binding Potency: Isobutyl-Oxadiazole Derivatives Demonstrate Sub-Nanomolar EC50 Against Human Rhinovirus

The antiviral potential of isobutyl-substituted 1,2,4-oxadiazoles is directly evidenced by compound 3k from Kim et al. (2018), which contains a 3-isobutyl-1,2,4-oxadiazole motif and exhibited EC50 values of 66.0 nM, 22.0 nM, and 3.7 nM against hRV-B14, hRV-A21, and hRV-A71, respectively, along with favorable hepatic stability (59.6% and 40.7% remaining after 30 min in rat and human liver microsomes) . This compound class operates via capsid-binding inhibition, a mechanism distinct from protease or polymerase inhibitors, making it valuable for combating resistance. The target (S)-enantiomer offers a chiral starting point for asymmetric synthesis of such capsid binders.

Antiviral drug discovery Capsid-binding inhibitors Human rhinovirus

Procurement-Driven Application Scenarios for [(1S)-1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine Hydrochloride Based on Quantitative Evidence


Asymmetric Synthesis of Isoform-Selective Sirt2 Inhibitors for Oncology Lead Optimization

Medicinal chemistry teams requiring enantiopure 1,2,4-oxadiazole building blocks for Sirt2 inhibitor programs should prioritize this (S)-enantiomer. The scaffold delivers single-digit μM Sirt2 inhibition with >100-fold selectivity over Sirt1, Sirt3, and Sirt5, as established by Moniot et al. (2017) and Colcerasa et al. (2024) . The (S)-configuration ensures that SAR around the chiral center is not confounded by racemic mixtures, and the primary amine handle enables modular conjugation to explore the crystallographically defined Sirt2 subcavity (PDB 8PY3). The 98% purity grade minimizes variable impurity profiles across synthesis batches.

Development of Selective BuChE Inhibitors for Late-Stage Alzheimer's Disease Intervention

Neuroscience groups targeting BuChE over AChE for Alzheimer's disease can use this compound as a core fragment. The 1,2,4-oxadiazole scaffold has been validated by Nazari et al. (2021) to produce BuChE inhibitors with IC50 values as low as 5.07 μM and selectivity indices exceeding 19.72 over AChE . The isobutyl substituent contributes lipophilicity conducive to blood-brain barrier penetration, and the (S)-enantiopure form supports chiral lead identification without the noise of racemic mixtures. This distinguishes the compound from generic achiral oxadiazole building blocks.

Antiviral Capsid-Binder Lead Generation Targeting Human Rhinovirus and Related Enteroviruses

Virology laboratories pursuing capsid-binding antivirals can leverage the isobutyl-1,2,4-oxadiazole pharmacophore as a validated starting point. Kim et al. (2018) demonstrated that this substructure, when elaborated appropriately, yields compounds with sub-nanomolar EC50 values (3.7 nM against hRV-A71) and measurable oral bioavailability (27.8%) . The (S)-enantiomer provides a chirally pure amine for amide coupling or reductive amination, enabling construction of structurally diverse capsid-binder libraries with defined stereochemistry an essential feature given the chiral constraints of viral capsid binding pockets.

Kinase and GPCR Modulator Fragment-Based Screening and Hit Expansion

Screening groups engaged in fragment-based drug discovery (FBDD) for kinase or GPCR targets can deploy this compound as a fragment or linker element. The 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere for esters and amides, as demonstrated in the antiviral capsid-binder series where oxadiazole replacement of an ester significantly improved metabolic stability . The hydrochloride salt form ensures aqueous solubility compatible with biochemical and biophysical assay formats (SPR, TSA, NMR). The defined (S)-stereochemistry and 98% purity support direct use in fragment libraries where purity and identity are critical for hit validation .

Quote Request

Request a Quote for [(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.